molecular formula C13H23NO5 B14884570 Ethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Ethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Cat. No.: B14884570
M. Wt: 273.33 g/mol
InChI Key: KOCROYYUTBXILU-SECBINFHSA-N
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Description

Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyl-substituted oxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone. This cyclization reaction is often catalyzed by an acid or base.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the oxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Deprotected amines

Scientific Research Applications

Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiviral agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the molecule, allowing it to participate in selective reactions. The oxazolidine ring can interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.

Comparison with Similar Compounds

Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxamide: Similar structure but with an amide group instead of an ester.

    Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-methanol: Similar structure but with a hydroxyl group instead of an ester.

The uniqueness of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate lies in its ester functionality, which provides distinct reactivity and solubility properties compared to its analogs.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m1/s1

InChI Key

KOCROYYUTBXILU-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C

Canonical SMILES

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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